molecular formula C27H20ClFN4O2 B2451968 N-[(2-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921876-77-9

N-[(2-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2451968
CAS No.: 921876-77-9
M. Wt: 486.93
InChI Key: OKYPQHCJEUNSTL-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core substituted with various functional groups such as chlorobenzyl, fluorobenzyl, and phenyl groups

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.

    Medicine: Research has indicated its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a component in chemical processes.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Given the biological activity of many pyrazolo[4,3-c]pyridine derivatives, this compound could be of interest for further study. Potential research directions could include exploring its synthesis, investigating its reactivity, and studying its potential biological activity .

Preparation Methods

The synthesis of N-[(2-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves multiple steps, typically starting with the preparation of the pyrazolo[4,3-c]pyridine core. This core can be synthesized through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the chlorobenzyl, fluorobenzyl, and phenyl groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

N-[(2-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, and they can include various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but they often include inhibition or activation of enzymatic activity, receptor binding, and signal transduction.

Comparison with Similar Compounds

N-[(2-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can be compared with other pyrazolopyridine derivatives, such as:

  • N-(2-chlorobenzyl)-5-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
  • N-(2-chlorobenzyl)-5-(4-ethylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

These compounds share a similar core structure but differ in the substituents attached to the pyrazolopyridine ring. The uniqueness of this compound lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClFN4O2/c28-24-9-5-4-6-19(24)14-30-26(34)22-16-32(15-18-10-12-20(29)13-11-18)17-23-25(22)31-33(27(23)35)21-7-2-1-3-8-21/h1-13,16-17H,14-15H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYPQHCJEUNSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CN(C=C(C3=N2)C(=O)NCC4=CC=CC=C4Cl)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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